molecular formula C19H19N5O2 B2412512 1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896838-95-2

1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2412512
CAS No.: 896838-95-2
M. Wt: 349.394
InChI Key: GZZQSEHRFJTZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system, substituted with methyl, methylallyl, and phenyl groups. Its unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Purine ring construction: The imidazole ring is then fused with a purine ring through a series of condensation reactions.

    Substitution reactions:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acids.

Scientific Research Applications

1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other imidazo[2,1-f]purine derivatives, such as:

    1,3-dimethyl-2-imidazolidinone: A simpler compound with a similar imidazole ring but lacking the purine structure.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar fused ring system but differ in their specific substitutions and biological activities.

The uniqueness of this compound lies in its specific substitutions and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4,7-dimethyl-2-(2-methylprop-2-enyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12(2)10-23-17(25)15-16(21(4)19(23)26)20-18-22(15)11-13(3)24(18)14-8-6-5-7-9-14/h5-9,11H,1,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZQSEHRFJTZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.